molecular formula C15H14FNO4S B1407145 4-{[(2-Fluorophenyl)(methylsulfonyl)amino]methyl}benzoic acid CAS No. 1858251-51-0

4-{[(2-Fluorophenyl)(methylsulfonyl)amino]methyl}benzoic acid

Cat. No. B1407145
CAS RN: 1858251-51-0
M. Wt: 323.3 g/mol
InChI Key: CKGZPIRROHCIIS-UHFFFAOYSA-N
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Description

“4-{[(2-Fluorophenyl)(methylsulfonyl)amino]methyl}benzoic acid” is a chemical compound with the molecular formula C14H11FO4S . It is a derivative of benzoic acid, which is a common constituent in a variety of essential oils and often used as a food preservative .


Molecular Structure Analysis

The molecular structure of “4-{[(2-Fluorophenyl)(methylsulfonyl)amino]methyl}benzoic acid” involves a benzene ring substituted with a fluorophenyl group, a methylsulfonyl group, and an amino group . The exact spatial arrangement of these groups could be determined through techniques like X-ray crystallography .


Physical And Chemical Properties Analysis

The physical and chemical properties of “4-{[(2-Fluorophenyl)(methylsulfonyl)amino]methyl}benzoic acid” include its molecular weight, which is 323.34 . More detailed properties such as melting point, boiling point, solubility, and spectral data could be determined through experimental analysis .

Scientific Research Applications

  • Selective EP1 Receptor Antagonists :

    • Naganawa et al. (2006) discovered that analogs of a compound similar to 4-{[(2-Fluorophenyl)(methylsulfonyl)amino]methyl}benzoic acid, where the phenyl-sulfonyl moiety is replaced with heteroarylsulfonyl moieties, exhibited optimized EP1 receptor antagonist activity. This was significant in the context of understanding the receptor's role and potential therapeutic applications (Naganawa et al., 2006).
  • Synthesis of Bio-Potent Sulfonamides :

    • Dineshkumar and Thirunarayanan (2019) synthesized variants of 4-(substituted phenylsulfonamido)benzoic acids and measured their antimicrobial activities. These compounds were synthesized under ultrasound irradiation conditions, yielding high rates of over 90% (Dineshkumar & Thirunarayanan, 2019).
  • Herbicidal Properties with Fluorine Substitution :

    • Hamprecht, Würzer, and Witschel (2004) studied the effects of fluorine atoms on the herbicidal properties of 2-phenyl-4H-3,1-benzoxazin-4-one analogs. They noted significant changes in herbicidal properties upon fluorine substitution, suggesting potential agricultural applications (Hamprecht, Würzer, & Witschel, 2004).
  • Antimicrobial Activity of Benzenesulfonic Acid Derivatives :

    • Kariuki et al. (2022) synthesized a compound related to 4-{[(2-Fluorophenyl)(methylsulfonyl)amino]methyl}benzoic acid and studied its crystal structure and antimicrobial activity. Their research contributes to the understanding of such compounds in fighting bacterial infections (Kariuki et al., 2022).
  • Stress Tolerance in Plants :

    • Senaratna et al. (2004) investigated the role of benzoic acid and its derivatives in inducing multiple stress tolerance in plants. They found that benzoic acid is effective in inducing tolerance to heat, drought, and chilling stress, suggesting potential agricultural benefits (Senaratna et al., 2004).

properties

IUPAC Name

4-[(2-fluoro-N-methylsulfonylanilino)methyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14FNO4S/c1-22(20,21)17(14-5-3-2-4-13(14)16)10-11-6-8-12(9-7-11)15(18)19/h2-9H,10H2,1H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKGZPIRROHCIIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N(CC1=CC=C(C=C1)C(=O)O)C2=CC=CC=C2F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14FNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-{[(2-Fluorophenyl)(methylsulfonyl)amino]methyl}benzoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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